Pirbuterol

Receptor selectivity β2-adrenoceptor pharmacology Tissue bath assay

Pirbuterol is a short-acting β2-adrenoceptor agonist (SABA) bronchodilator belonging to the phenethylamine class, distinguished from its closest structural analog albuterol (salbutamol) by the substitution of a pyridine ring for the benzene ring. This single-atom replacement (C→N in the aromatic ring) confers a distinct pharmacological profile while retaining the rapid onset of action characteristic of the SABA class.

Molecular Formula C12H20N2O3
Molecular Weight 240.30 g/mol
CAS No. 38677-81-5
Cat. No. B1677960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirbuterol
CAS38677-81-5
Synonyms2-hydroxymethyl-3-hydroxy-6-(1-hydroxy-2-tert-butylamino ethyl)pyridine, dihydrochloride
CP 24315-1
CP-24,314-1
CP-24315-1
Maxair
pirbuterol
pirbuterol acetate
pirbuterol acetate salt
pirbuterol dihydrochloride
pirbuterol sulfate
pyrbuterol
Molecular FormulaC12H20N2O3
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O
InChIInChI=1S/C12H20N2O3/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8/h4-5,11,13,15-17H,6-7H2,1-3H3
InChIKeyVQDBNKDJNJQRDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility6.22e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pirbuterol (CAS 38677-81-5): A Pyridine-Ring β2-Adrenoceptor Agonist for Respiratory Research


Pirbuterol is a short-acting β2-adrenoceptor agonist (SABA) bronchodilator belonging to the phenethylamine class, distinguished from its closest structural analog albuterol (salbutamol) by the substitution of a pyridine ring for the benzene ring [1]. This single-atom replacement (C→N in the aromatic ring) confers a distinct pharmacological profile while retaining the rapid onset of action characteristic of the SABA class [1]. Pirbuterol is supplied as the racemic mixture, with the (R)-enantiomer responsible for β2-agonistic activity [2]. The compound is available as the acetate salt in a breath-actuated metered-dose inhaler (Maxair Autohaler), delivering 200 µg base per actuation [2].

β2-adrenoceptor pathway research tool compound
Supports pulmonary-vs.-cardiac tissue selectivity studies
Non-catechol metabolic stability profiling (no COMT metabolism)
Racemic mixture supplied as acetate salt for in vitro/in vivo research

Why Pirbuterol Cannot Be Interchanged with Albuterol or Other SABAs in Research Settings


Despite belonging to the same SABA therapeutic class and sharing a common phenethylamine scaffold with albuterol and terbutaline, pirbuterol possesses quantifiable pharmacological differences that preclude generic substitution in analytical, pharmacological, and preclinical research contexts. The pyridine-for-benzene substitution produces a 9-fold greater pulmonary-over-cardiac tissue selectivity relative to salbutamol in isolated tissue preparations [1], while in conscious dog models salbutamol elicits more pronounced tachycardia than pirbuterol [1]. Against metaproterenol, oral pirbuterol demonstrates more than double the duration of bronchodilation (7 h vs. 3 h) at comparable peak efficacy [2]. These receptor-level, hemodynamic, and temporal differences mean that pirbuterol cannot serve as a surrogate for albuterol or metaproterenol in studies where pulmonary selectivity, cardiovascular safety margin, or duration of action are experimental endpoints.

Target
Pirbuterol (Pyridine ring)
vs. Salbutamol
Receptor selectivity profile may differ; cardiac crossover endpoints may not transfer
vs. Metaproterenol
Endpoint response duration and inhaled dose-response profile may not be interchangeable
vs. Terbutaline / Fenoterol
Metabolic clearance variables may shift; unchanged parent fraction in plasma differs significantly

Quantitative Differentiation Evidence for Pirbuterol vs. Closest Analogs


Pulmonary-over-Cardiac Tissue Selectivity: 9-Fold Superiority Over Salbutamol in Isolated Tissue

In a direct head-to-head comparison using isolated guinea-pig tissue preparations, pirbuterol exhibited 9-fold greater selectivity for pulmonary (tracheal) tissue relaxation over cardiac (atrial) chronotropic effects compared with salbutamol, and approximately 1500-fold greater selectivity compared with the non-selective agonist isoproterenol [1]. Relative potencies were determined by comparing EC50 values for tracheal muscle relaxation versus positive chronotropic responses in isolated atria from the same species [1].

Tissue Selectivity
Head-to-head
Reported 9-fold higher pulmonary-over-cardiac tissue response vs. salbutamol in guinea-pig isolated tissue.
Supports pulmonary vs. cardiac pathway selectivity studies.
Data from in vitro organ bath; in vivo translation requires model-specific validation.
Receptor selectivity β2-adrenoceptor pharmacology Tissue bath assay

Oral Bronchodilation Duration: 7 Hours for Pirbuterol vs. 3 Hours for Metaproterenol

In a randomized clinical study of 24 stable asthmatic patients, oral pirbuterol 15 mg produced bronchodilation (measured as % increase in FEV1 from baseline) that lasted approximately 7 hours, compared with only 3 hours for oral metaproterenol 20 mg, despite both drugs achieving a comparable peak bronchodilator effect (29 ± 5% mean increase in FEV1) and a similar onset of action (30 minutes) [1]. The pirbuterol 10 mg dose also showed a duration advantage over metaproterenol but with a lower magnitude of effect [1].

Bronchodilation Duration
Head-to-head
Reported ~7 h duration vs. ~3 h for metaproterenol in asthmatic patients (oral route), with comparable peak endpoint response.
May support extended-duration model-response protocols.
Clinical study context; model-response interpretation required.
Bronchodilator duration COPD Clinical pharmacodynamics

Reduced Tachycardia in Conscious Dogs: Pirbuterol vs. Salbutamol

In conscious dog studies, the cardiovascular effects of pirbuterol were clearly distinguished from those of salbutamol: salbutamol caused a more pronounced tachycardia than pirbuterol at bronchodilator-equivalent doses [1]. This in vivo finding corroborates the in vitro selectivity data, demonstrating that the 9-fold greater pulmonary-over-cardiac selectivity observed in isolated tissue translates into a measurably lower chronotropic burden in a whole-animal model [1].

Chronotropic Response
Head-to-head
Reported lower tachycardia endpoint vs. salbutamol at bronchodilator-equivalent doses in conscious dog model.
May reduce cardiac-crossover confounding in canine models.
In vivo model context; endpoint review required.
Cardiovascular safety In vivo hemodynamics Canine model

Aerosolized Pulmonary Function Improvement: Pirbuterol 0.2–0.4 mg Superior to Metaproterenol 1.3 mg

A single-center, double-blind, randomized crossover study in 24 patients with asthma or COPD compared single-dose pirbuterol aerosol (0.2 mg and 0.4 mg) with metaproterenol aerosol (1.3 mg) and placebo [1]. Pirbuterol at both doses demonstrated statistically significant improvements in FEV1 duration, peak, and area under the curve (AUC) responses, as well as in maximum midexpiratory flow rate (MMEF) peak and AUC responses, compared with metaproterenol 1.3 mg [1]. Neither drug increased cardiac ectopy as measured by 5-hour Holter monitoring [1].

Inhaled Lung Function
Head-to-head
Reported higher FEV1 and MMEF AUC responses vs. metaproterenol at lower aerosol doses (0.2–0.4 mg vs. 1.3 mg) in asthma/COPD patients.
Supports inhaled dose-response endpoint comparisons.
Clinical crossover trial context; reported superiority must be validated in target research model.
Pulmonary function testing FEV1 Aerosol delivery

Metabolic Stability: Pirbuterol 30% Unchanged in Plasma vs. Terbutaline 15% and Fenoterol 10%

Across a cross-study analysis of β2-agonist metabolic profiles, pirbuterol demonstrates approximately 30% of the administered dose present in plasma as unchanged active compound, identical to salbutamol (30%) but substantially higher than terbutaline (15%) and fenoterol (10%) [1]. Pirbuterol is not metabolized by catechol-O-methyltransferase (COMT), and approximately 51% of an aerosol dose is recovered in urine as pirbuterol plus its sulfate conjugate [2]. This metabolic profile is a consequence of the non-catechol structure conferred by the pyridine ring [1].

Metabolic Stability
Cross-study
Reported ~30% unchanged in plasma, comparable to salbutamol; ~2-fold higher than terbutaline (15%), ~3-fold higher than fenoterol (10%).
May simplify non-catechol metabolic pathway tracing.
Cross-study compilation; direct plasma stability assay requires independent verification.
Pharmacokinetics Drug metabolism Plasma protein binding

Targeted Research and Procurement Application Scenarios for Pirbuterol


β2-Adrenoceptor Subtype Selectivity and Pulmonary vs. Cardiac Tissue Discrimination Studies

Pirbuterol's 9-fold greater pulmonary-over-cardiac selectivity versus salbutamol in isolated tissue preparations [1] makes it a preferred tool compound for investigators mapping β2-receptor signaling pathways in pulmonary versus cardiac tissues. Researchers can use pirbuterol as a positive control for pulmonary-selective agonism while benchmarking against salbutamol as a less discriminatory reference and isoproterenol as a non-selective control.

Preclinical Bronchodilator Duration and Cardiovascular Safety Margin Evaluation in Large-Animal Models

The combination of a 7-hour oral bronchodilation duration (vs. 3 hours for metaproterenol) [2] and reduced tachycardia versus salbutamol in conscious dogs [1] positions pirbuterol as an ideal reference compound for preclinical studies evaluating the therapeutic window of novel bronchodilators. The extended duration allows single daily dosing protocols in chronic efficacy models, while the lower chronotropic burden reduces cardiovascular confounding.

Comparative Aerosolized Bronchodilator Efficacy Testing Using Pulmonary Function Outcomes

For aerosolized drug delivery research, pirbuterol's demonstrated superiority over metaproterenol in FEV1 duration, peak, AUC, and MMEF parameters at lower delivered doses (0.2–0.4 mg vs. 1.3 mg) [3] supports its use as a high-sensitivity positive control in inhaled formulation development and inhaler device comparison studies.

Non-Catechol β2-Agonist Metabolic and Pharmacokinetic Profiling

Pirbuterol's metabolic profile—30% unchanged in plasma, no COMT-mediated metabolism, and primarily sulfate conjugation for excretion [4]—makes it a valuable comparator in pharmacokinetic studies of non-catechol β2-agonists. Its high unchanged fraction pairs it analytically with salbutamol, while providing structural diversity (pyridine vs. benzene ring) that can help dissect structure-metabolism relationships.

Application
Selection Property
Validation Focus
Pulmonary vs. Cardiac Pathway Selectivity Research
Tissue-specific agonism profile
Ligand-receptor binding and functional selectivity endpoints
Preclinical Bronchodilation Duration & Model-Safety Margins
Sustained response duration and cardiovascular crossover profile
Pulmonary function and hemodynamic model endpoints
Inhaled Drug Delivery & Device Comparison Studies
Inhaled dose-response characteristics
Pulmonary function test (FEV1, MMEF) endpoint evaluation
Non-Catechol Metabolic Profiling & PK Modeling
Unchanged parent fraction in systemic circulation
Metabolite identification and exposure-model interpretation
Quote Request

Request a Quote for Pirbuterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.